molecular formula C20H22N6O4S B2987125 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034476-40-7

4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2987125
CAS No.: 2034476-40-7
M. Wt: 442.49
InChI Key: ZNOXVNWDRAHWFT-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide ( 2034476-40-7) is a synthetic heterocyclic compound of significant interest in pharmaceutical and biochemical research . This benzamide derivative features a complex molecular architecture with a molecular formula of C20H22N6O4S and a molecular weight of 442.49 g/mol . Its structure integrates a pyrazine-substituted imidazole core, which is known to contribute to potential bioactivity, linked via an ethyl spacer to a benzamide moiety that is further functionalized with a morpholine sulfonamide group . The morpholine sulfonamide group is a privileged structure in medicinal chemistry, often included in compounds to enhance aqueous solubility and metabolic stability, thereby improving the compound's drug-like properties . Compounds featuring similar sulfonamide-linked heterocyclic scaffolds, such as benzimidazole derivatives, are actively investigated as targeted therapeutic agents, including as inhibitors of specific kinases like BRAF, for oncology research . The presence of multiple hydrogen bond acceptors, indicated by its high topological polar surface area, makes it a promising candidate for structure-activity relationship (SAR) studies in drug discovery campaigns, particularly in the development of enzyme inhibitors or receptor modulators . This product is supplied with high purity and is intended for use in research laboratories. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-20(24-8-10-25-9-7-23-19(25)18-15-21-5-6-22-18)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXVNWDRAHWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(morpholinosulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a morpholino sulfonyl group, an imidazole moiety, and a pyrazine ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states .
  • Antimicrobial Properties : The presence of the pyrazine and imidazole rings is often associated with antimicrobial activity against various bacterial strains. Studies indicate that derivatives of these heterocycles exhibit significant antibacterial effects .
  • Anti-inflammatory Effects : Sulfonamide derivatives, including those with morpholino groups, have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities observed in studies related to compounds similar to this compound:

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionHuman AChE2.14 ± 0.003
Urease InhibitionHelicobacter pylori1.13 ± 0.003
Antibacterial ActivitySalmonella typhiModerate
Antimicrobial ActivityBacillus subtilisStrong

Case Studies

  • Antibacterial Screening : A series of compounds bearing similar structural features were synthesized and screened for antibacterial activity. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .
  • Enzyme Inhibition Studies : Research on related compounds revealed strong inhibition against urease, an enzyme implicated in several gastrointestinal disorders. The findings suggest that these compounds could serve as novel therapeutic agents for conditions such as peptic ulcers .
  • Binding Interactions : Fluorescence measurements conducted to assess binding interactions with bovine serum albumin (BSA) indicated that these compounds have favorable binding affinities, which is crucial for their pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent effects and functional group contributions:

Compound Name (Reference) Key Substituents/Functional Groups Molecular Weight (g/mol) Pharmacological Activity/Properties
Target Compound Morpholinosulfonyl, pyrazinyl-imidazole, ethyl linker ~426.55* Hypothesized enzyme inhibition (e.g., CYP51)
2-(Methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Methylthio, pyrazinyl-imidazole, ethyl linker 339.4 Unreported (structural analog)
VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Difluorobiphenyl, oxadiazole, imidazole ~610.6 Antiprotozoan (Chagas disease, leishmaniasis)
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide Hexyloxy linker, peptide-like chain 492.26 Unreported (complex pharmacokinetic profile)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Phenylsulfonyl, triazole, difluorophenyl ~450–500 (varies) Antifungal/antimicrobial (tautomer-dependent)

*Calculated based on structural similarity to and substitution of methylthio with morpholinosulfonyl.

Key Observations

Substituent Effects on Polarity and Solubility: The morpholinosulfonyl group in the target compound introduces higher polarity compared to the methylthio group in , likely improving aqueous solubility and metabolic stability. Sulfonamide-containing compounds (e.g., ) often exhibit enhanced bioavailability due to hydrogen-bonding interactions. In contrast, VFV uses a difluorobiphenyl-oxadiazole motif to optimize CYP51 binding, demonstrating how aromatic substituents can fine-tune target affinity.

Role of Heterocyclic Moieties: The pyrazinyl-imidazole group in the target compound may facilitate π-π stacking in enzyme active sites, similar to imidazole-bipyridine derivatives (e.g., ). Pyrazine’s electron-deficient nature could enhance interactions with metal ions or charged residues.

Linker Modifications :

  • The ethyl linker in the target compound balances flexibility and steric hindrance, whereas longer chains (e.g., hexyloxy in ) may increase off-target interactions or metabolic degradation.

Biological Activity Trends: VFV highlights the importance of fluorinated aryl groups in broadening antiparasitic activity. Sulfonamide derivatives (e.g., ) often exhibit antimicrobial properties, implying the target compound could share similar applications if the morpholinosulfonyl group engages critical microbial enzymes.

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